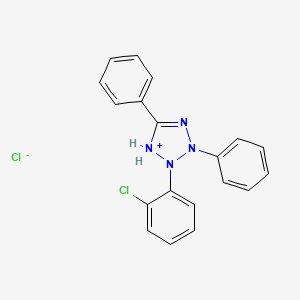
5-Carbamoylpyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoylpyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a carbamoyl group at the 5-position and a carbonyl chloride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoylpyridine-3-carbonyl chloride typically involves the chlorination of 5-carbamoylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The general reaction scheme is as follows:
[ \text{5-Carbamoylpyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Carbamoylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-carbamoylpyridine-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
5-Carbamoylpyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting pyridine-based scaffolds.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Carbamoylpyridine-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Carbamoylpyridine-3-carboxylic acid
- 5-Carbamoylpyridine-3-methyl ester
- 5-Carbamoylpyridine-3-aldehyde
Uniqueness
5-Carbamoylpyridine-3-carbonyl chloride is unique due to the presence of both a carbamoyl group and a carbonyl chloride group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and the potential to form a wide range of derivatives.
Propiedades
Número CAS |
66115-80-8 |
|---|---|
Fórmula molecular |
C7H5ClN2O2 |
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
5-carbamoylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,9,12) |
Clave InChI |
DUNNJWYJSAPQSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(=O)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


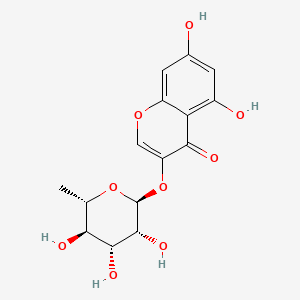
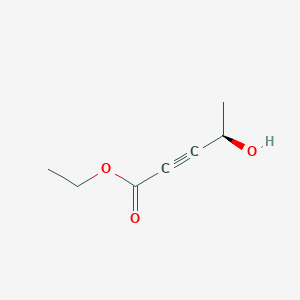
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
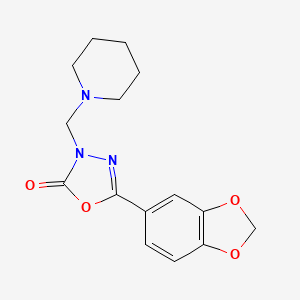

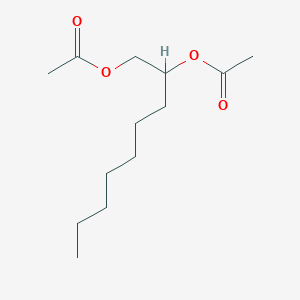
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
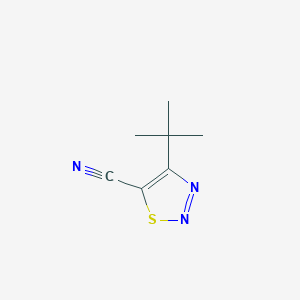
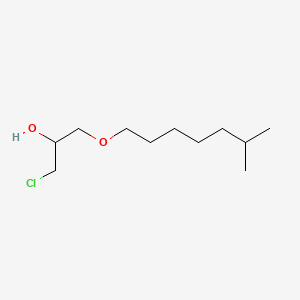
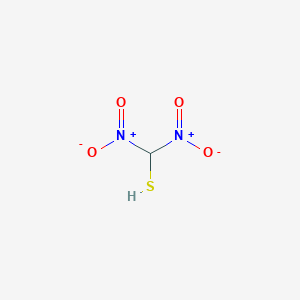


![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
